molecular formula C19H21N5O4 B4329394 2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE

2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE

Cat. No.: B4329394
M. Wt: 383.4 g/mol
InChI Key: FGRRHBFFUDDMDZ-UHFFFAOYSA-N
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Description

2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the tetrazole ring and the subsequent coupling with the acetamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Tetrazoles: Compounds containing a tetrazole ring, similar to the one in the target compound.

    Acetamides: Compounds containing an acetamide moiety, which is also present in the target compound.

Uniqueness

2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to the specific combination of functional groups and the presence of both a tetrazole ring and an acetamide moiety. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-4-28-17-10-13(8-9-16(17)27-3)19-21-23-24(22-19)12-18(25)20-14-6-5-7-15(11-14)26-2/h5-11H,4,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRRHBFFUDDMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(3-METHOXYPHENYL)ACETAMIDE

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